N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide
Description
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanoethyl group, a furan ring, and an oxolane ring
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(2)15-14(6-10-21-15)16(19)18(8-4-7-17)11-13-5-3-9-20-13/h3,5,9,12,14-15H,4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJWJZWKDJGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)C(=O)N(CCC#N)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a cyanoethylating agent.
Formation of the Oxolane Ring: The oxolane ring is typically formed through a cyclization reaction involving a suitable precursor.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidized Derivatives: Products with oxidized furan rings.
Reduced Derivatives: Amino derivatives from the reduction of the cyano group.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow for the design of analogs with improved pharmacological properties.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the furan and oxolane rings can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide: Unique due to its combination of cyanoethyl, furan, and oxolane groups.
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxylate: Another analog with slight variations in the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
